

Vonafexor Demonstrates Renal Protective Effects in Preclinical Kidney Disease Models

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Compound of Interest

Compound Name: Vonafexor

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Lyon, France – Preclinical research indicates that **Vonafexor** (EYP001), a novel, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist developed by ENYO Pharma, shows significant promise in mitigating kidney damage and preserving renal function. Studies conducted in robust animal models of Chronic Kidney Disease (CKD) and Alport Syndrome have demonstrated **Vonafexor**'s potential to halt disease progression and, in some instances, reverse existing renal lesions. These findings position **Vonafexor** as a compelling candidate for the treatment of various nephropathies, offering a potential new therapeutic avenue for patients with high unmet medical needs.

Comparative Efficacy in a Chronic Kidney Disease Model

In a preclinical model of severe Chronic Kidney Disease using subtotal nephrectomy (Nx), **Vonafexor** was evaluated against a standard-of-care agent, Losartan, and other FXR agonists. The results highlighted **Vonafexor**'s superior efficacy in improving key parameters of kidney health.

Parameter	Vonafexor	Losartan	Other FXR Agonists
Interstitial Fibrosis	Regression of existing fibrosis	Slower progression	Less effective than Vonafexor
Glomerulosclerosis	Halted progression	Slower progression	Less effective than Vonafexor
Tubular Dilatations	Halted progression	Slower progression	Less effective than Vonafexor
Inflammation (Lymphocyte and Macrophage Infiltration)	Significantly reduced	Moderate reduction	Less effective than Vonafexor
Myofibroblast Activation	Significantly reduced	Moderate reduction	Less effective than Vonafexor
Podocyte Loss	Halted	Partial prevention	Less effective than Vonafexor

Note: The table provides a qualitative summary based on available preclinical data. Specific quantitative comparisons are not publicly available.

Positive Outcomes in a Genetic Model of Kidney Disease

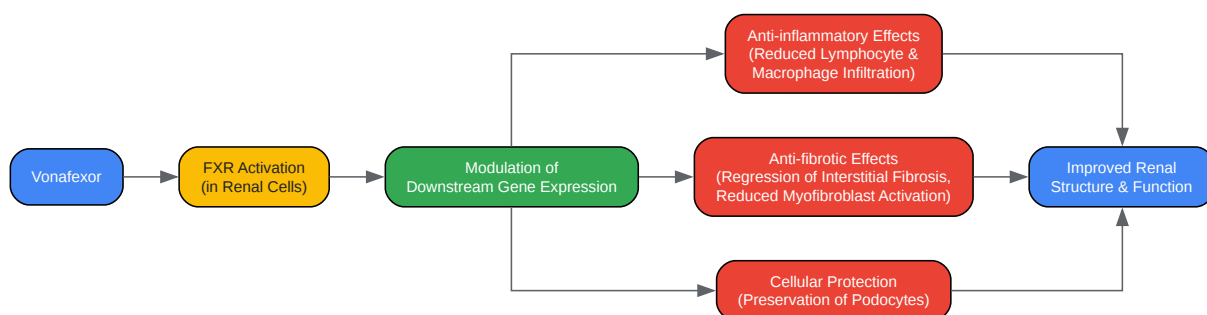
Vonafexor's therapeutic potential was further substantiated in a preclinical model of Alport Syndrome, a genetic disorder characterized by progressive kidney disease. Treatment with **Vonafexor** in the Col4a3^{-/-} mouse model resulted in marked improvements in kidney structure and function.

Parameter	Vonafexor Treatment	Untreated Control
Kidney Morphology	Strong improvement	Progressive deterioration
Kidney Remodeling	Strong improvement	Progressive adverse remodeling
Renal Function	Improved	Progressive decline

Note: The table provides a qualitative summary based on available preclinical data. Specific quantitative comparisons are not publicly available.

Mechanism of Action: FXR Agonism in the Kidney

Vonafexor exerts its therapeutic effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, gut, and kidneys.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic processes.[1] In the context of kidney disease, **Vonafexor**'s activation of FXR is believed to trigger a cascade of downstream events that collectively contribute to its renal-protective effects. RNA sequencing analysis from preclinical studies revealed that **Vonafexor** influences pathological pathways associated with the cell cycle, cell signaling, and metabolism.[1]



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Caption: **Vonafexor**'s proposed mechanism of action in the kidney.

Experimental Protocols

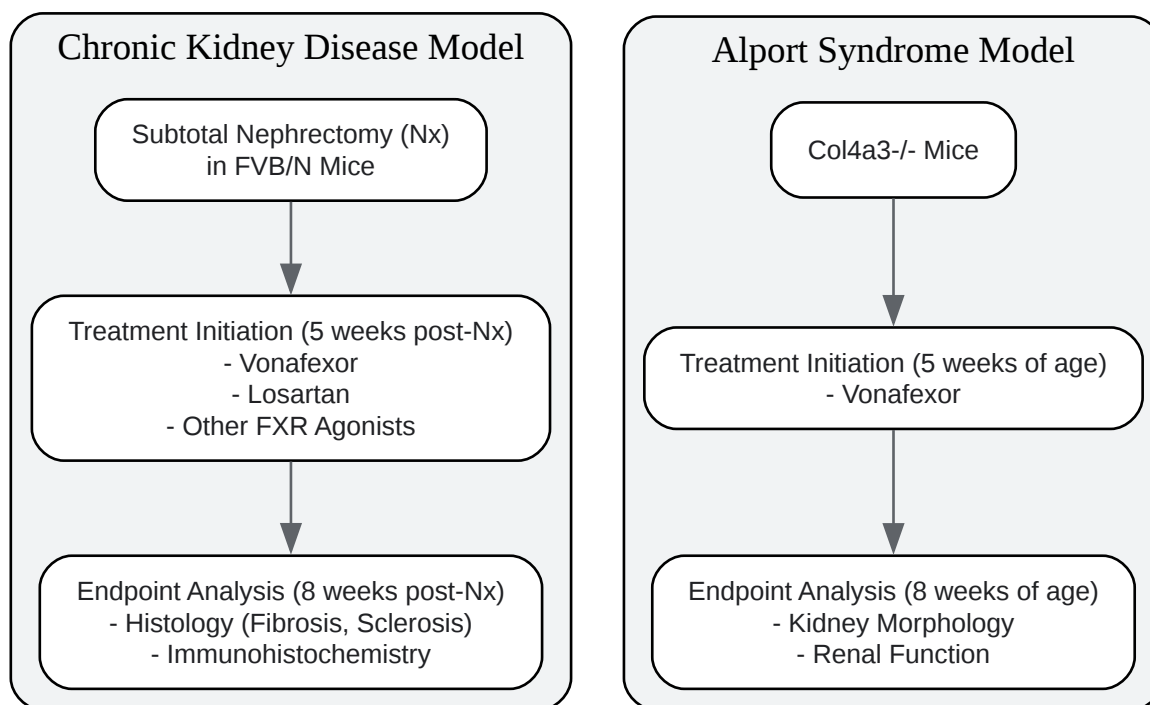
The preclinical efficacy of **Vonafexor** was assessed in two well-established mouse models of kidney disease.

1. Chronic Kidney Disease (CKD) Model:

- Model: Subtotal Nephrectomy (Nx) in FVB/N mice, which involves the surgical removal of 75% of the total renal mass to induce progressive kidney disease.[\[1\]](#)
- Treatment: **Vonafexor** was administered via daily oral gavage.
- Study Duration: Treatment was initiated 5 weeks post-surgery and continued for 3 weeks, with endpoints assessed at 8 weeks post-nephrectomy.[\[1\]](#)
- Comparators: The therapeutic effects of **Vonafexor** were compared against Losartan (an angiotensin II receptor blocker and standard of care) and other FXR agonists.[\[1\]](#)
- Endpoints: Key assessments included quantification of renal lesions (glomerulosclerosis, tubular dilatations, interstitial fibrosis) using imaging analysis, and immunohistochemical staining to evaluate renal inflammation, myofibroblast activation, and podocyte numbers.[\[1\]](#)

2. Alport Syndrome Model:

- Model: Col4a3^{-/-} mice, a genetic model that recapitulates the pathology of Alport Syndrome.[\[1\]](#)
- Treatment: **Vonafexor** was administered to the mice.
- Study Duration: Treatment was initiated at 5 weeks of age and continued until 8 weeks of age.[\[1\]](#)
- Endpoints: The primary outcomes were improvements in kidney morphology, remodeling, and overall renal function.[\[1\]](#)



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Caption: Preclinical experimental workflow for **Vonafexor**.

Conclusion

The preclinical data for **Vonafexor** strongly support its development as a novel therapeutic for chronic kidney diseases. Its ability to not only halt the progression of renal damage but also to induce regression of established fibrosis in a model of CKD is particularly noteworthy.

Furthermore, its efficacy in a genetic model of Alport Syndrome underscores its potential applicability across a range of nephropathies. These promising preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of **Vonafexor** in patients with kidney disease.

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References

- 1. academic.oup.com [academic.oup.com]
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